

## MYCi975: A Leap Forward in MYC Inhibition, Surpassing its Predecessor MYCi361

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | MYCi361 |           |
| Cat. No.:            | B609373 | Get Quote |

In the ongoing quest to effectively target the notorious oncoprotein MYC, a key driver in a majority of human cancers, the small molecule inhibitor MYCi975 has emerged as a significantly improved successor to its forerunner, **MYCi361**.[1][2] While both compounds share a common mechanism of action, MYCi975 demonstrates superior properties in terms of therapeutic index, tolerability, and pharmacokinetic profile, positioning it as a more promising candidate for clinical development.[1][2][3][4]

This guide provides a detailed comparison of MYCi975 and MYCi361, presenting experimental data, outlining methodologies, and illustrating key pathways and workflows to inform researchers, scientists, and drug development professionals.

## **Enhanced Efficacy and a Superior Safety Profile**

MYCi975, a close analog of MYCi361, exhibits a more favorable therapeutic window.[1][2][4] While MYCi361 has demonstrated efficacy in suppressing tumor growth both in vitro and in vivo, it is hampered by a narrow therapeutic index, indicating a small margin between therapeutic and toxic doses.[2][4] In contrast, MYCi975 shows remarkable tolerability in preclinical models.[3] Studies in mice have shown that MYCi975 can be administered at doses up to ten times its effective anti-tumor dose without significant toxicity.[3] A two-week daily treatment regimen of MYCi975 at 100 mg/kg/day resulted in no observable histopathological or chemical pathological abnormalities.[3] This improved safety profile is a critical advancement for a potential therapeutic agent.



RNA sequencing data has offered a potential explanation for the improved tolerability of MYCi975, revealing that it regulates a smaller set of genes compared to MYCi361.[3] This suggests a more selective effect on MYC target genes, potentially reducing off-target effects and associated toxicities.[3]

## **Comparative Performance Metrics**

The following table summarizes the key quantitative data comparing the performance of MYCi975 and MYCi361.



| Parameter                                        | MYCi975                                                                                                                                                                                                                                                                      | MYCi361                                                                                                                                                                                         | Source            |
|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Binding Affinity (Kd to MYC)                     | ~2.5 μM - 2.75 μM                                                                                                                                                                                                                                                            | 3.2 μΜ                                                                                                                                                                                          | [5][6],[4][7][8]  |
| IC50 (P493-6<br>Lymphoma Cells)                  | 3.7 μΜ                                                                                                                                                                                                                                                                       | 2.1 μΜ                                                                                                                                                                                          | [9],[4]           |
| IC50 (MV4-11<br>Leukemia Cells)                  | 3.9 μΜ                                                                                                                                                                                                                                                                       | 2.6 μΜ                                                                                                                                                                                          | [9],[4]           |
| IC50 (SK-N-B2<br>Neuroblastoma Cells)            | 6.4 μΜ                                                                                                                                                                                                                                                                       | 4.9 μΜ                                                                                                                                                                                          | [9],[4]           |
| In Vivo Efficacy<br>(Tumor Growth<br>Inhibition) | Significant tumor growth inhibition at 100 mg/kg/day with good tolerability.[1][5] [6] In a mouse model of melanoma, MYCi975 treatment led to a three-fold increase in CD8+ T cell infiltration.[10] In combination with anti-PD1, tumor volume was reduced by over 80%.[10] | Suppresses in vivo tumor growth, but with a narrow therapeutic index.[2][4][7] In a mouse model of melanoma, MYCi361 treatment resulted in a two-fold increase in CD8+ T cell infiltration.[10] | [1][2][5][6][10]  |
| Oral Bioavailability                             | Excellent pharmacokinetic profile with oral activity.[1][5][11][12] Half-lives of 7 and 12 hours at 100 and 250 mg/kg p.o., respectively.[1]                                                                                                                                 | Moderate terminal elimination half-life of 20 hours for oral (p.o.) dosing in mice.[4]                                                                                                          | [1][4][5][11][12] |



## Mechanism of Action: A Dual Approach to MYC Inhibition

Both MYCi975 and **MYCi361** employ a dual mechanism to inhibit MYC function. They directly bind to the MYC protein, disrupting its crucial interaction with its binding partner MAX.[7][11] [13] This heterodimerization is essential for MYC to bind to DNA and drive the expression of genes involved in cell proliferation, metabolism, and growth.[1]

Furthermore, both compounds promote the degradation of the MYC protein.[3][11] They achieve this by enhancing the phosphorylation of MYC at threonine-58 (T58).[3][10][11] This phosphorylation event is mediated by GSK3 $\beta$  and marks the MYC protein for ubiquitination and subsequent degradation by the proteasome.[3]

Heterodimer

E-box (DNA)

Target Gene Transcription

Cell Proliferation & Growth

binds to

activates



#### **Inhibitor Action** MYC-pT58 MYCi975 / MYCi361 targets for promotes binds to Nucleus Proteasome GSK3β MAX disrupts binds binds MYC/MAX MYC Degradation

Mechanism of MYCi975 and MYCi361 Action

Click to download full resolution via product page

Fig. 1: Mechanism of MYC inhibition by MYCi975 and MYCi361.



# Immunomodulatory Effects and Combination Therapy

A significant finding for both inhibitors is their ability to modulate the tumor microenvironment. Treatment with either MYCi975 or **MYCi361** leads to increased infiltration of immune cells, such as CD8+ T cells, into the tumor.[7][10] They also upregulate the expression of PD-L1 on tumor cells.[7][10] This upregulation, while seemingly counterintuitive, makes the tumors more susceptible to immune checkpoint blockade.[10]

MYCi975 has demonstrated superior performance in this regard. In a mouse melanoma model, MYCi975 treatment resulted in a three-fold increase in CD8+ T cell infiltration, compared to a two-fold increase with MYCi361.[10] Furthermore, the combination of MYCi975 with an anti-PD-1 antibody led to a synergistic anti-tumor effect, reducing tumor volume by over 80%.[10]

### **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate MYC inhibitors.

## **Cell Viability Assay (MTT Assay)**

Objective: To determine the effect of MYCi975 and MYCi361 on the viability of cancer cell lines.

#### Methodology:

- Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of MYCi975 or MYCi361 (e.g., 0.1, 1, 5, 10 μM). A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.



- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The medium is carefully removed, and 150  $\mu L$  of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells
  relative to the vehicle-treated control cells. IC50 values are determined by plotting cell
  viability against the logarithm of the compound concentration and fitting the data to a doseresponse curve.

#### **In Vivo Tumor Growth Inhibition Study**

Objective: To evaluate the anti-tumor efficacy of MYCi975 and **MYCi361** in a mouse xenograft or allograft model.

#### Methodology:

- Tumor Implantation: 6-8 week old immunocompromised (for xenografts) or immunocompetent (for allografts) mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10<sup>6</sup> Myc-CaP cells).
- Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm<sup>3</sup>). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- Treatment Administration: Once tumors reach the desired size, mice are randomized into
  treatment groups (e.g., vehicle control, MYCi975, MYCi361, combination therapy). The
  compounds are administered via a specified route (e.g., oral gavage, intraperitoneal
  injection) at a predetermined dose and schedule (e.g., 100 mg/kg/day).
- Monitoring: The body weight and general health of the mice are monitored throughout the study.







- Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
- Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study. Tumors may also be excised for further analysis (e.g., histology, western blotting).





Click to download full resolution via product page

**Fig. 2:** A generalized workflow for in vitro cell-based assays.



#### Conclusion

MYCi975 represents a significant advancement over its predecessor, **MYCi361**, as a direct inhibitor of the MYC oncoprotein. Its improved therapeutic index, excellent tolerability, and favorable pharmacokinetic profile, coupled with its potent anti-tumor and immunomodulatory effects, make it a highly promising candidate for further preclinical and clinical investigation. The selective nature of MYCi975's impact on MYC target gene expression may hold the key to its enhanced safety profile. As research continues, MYCi975 provides a valuable tool for dissecting MYC biology and a strong foundation for the development of a novel class of anti-cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. immune-system-research.com [immune-system-research.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Turning up the Heat on MYC: progress in small molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MYCi975 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 9. MYCi975 | 2289691-01-4 | c-Myc | MOLNOVA [molnova.com]
- 10. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]



- 13. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MYCi975: A Leap Forward in MYC Inhibition, Surpassing its Predecessor MYCi361]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609373#how-does-myci975-improve-upon-myci361]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com